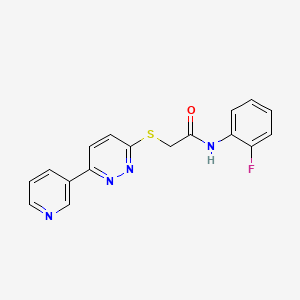
1-(1-(4-(噻吩-2-基)苯甲酰基)氮杂环丁烷-3-基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione ring . The presence of these functional groups and rings suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be introduced using techniques described in the literature for the synthesis of thiophene derivatives . The azetidine ring could be formed using methods described for the synthesis of azetidine derivatives . The pyrrolidine-2,5-dione ring could be formed using methods described for the synthesis of pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione ring . These groups are arranged in a specific configuration, which could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence and arrangement of its functional groups and rings. For example, the thiophene ring might undergo reactions typical of aromatic compounds, while the azetidine and pyrrolidine-2,5-dione rings might undergo reactions typical of cyclic amines and amides, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups, while its melting and boiling points could be influenced by the size and shape of the molecule .作用机制
The mechanism of action of 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and cytokines that are involved in the inflammatory response. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
The advantages of using 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-diabetic properties. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity at high doses.
未来方向
There are several future directions for research on 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione. One potential direction is to study the mechanism of action of this compound in more detail, in order to better understand how it exerts its effects. Another potential direction is to investigate the potential use of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
合成方法
The synthesis of 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 4-(Thiophen-2-yl)benzoyl chloride with azetidin-3-one in the presence of a base. This reaction results in the formation of 1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-ol, which is then reacted with maleic anhydride to produce the final product, 1-(1-(4-(Thiophen-2-yl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione.
科学研究应用
药物设计与立体化学
吡咯烷环的立体异构性允许创建多种立体异构体,这会导致候选药物的生物学特性不同。 这在对映选择性药物的设计中尤为重要,其中取代基的空间取向会影响与目标蛋白的结合模式 。该化合物可以作为合成这种立体化学复杂药物的关键中间体。
药效团空间的探索
由于吡咯烷环的 sp3 杂化,它可以有效地探索药效团空间。 这意味着可以设计该化合物的衍生物来与各种生物靶标相互作用,从而有可能发现新的治疗剂 .
理化性质的调控
将吡咯烷-2,5-二酮骨架整合到药物分子中可以显着改变其理化参数。 这种改变可以改善药物的吸收、分布、代谢、排泄和毒性 (ADME/Tox) 特性,这些特性对于药物成功开发至关重要 .
三维结构多样性
吡咯烷环的非平面性有助于增加分子的三维 (3D) 覆盖范围。 这种现象,被称为“假旋转”,在创建具有更多样化 3D 结构的化合物方面是有利的,这在药物-受体相互作用中可能是有益的 .
合成策略和功能化
该化合物为进一步的化学修饰提供了一个多功能平台。 合成策略可以包括从不同的环状或无环前体构建吡咯烷环,或者对已形成的吡咯烷环进行功能化,例如脯氨酸衍生物 。这种合成灵活性对于旨在设计具有不同生物活性的新化合物的药物化学家来说非常有价值。
靶标选择性和生物活性分子
以吡咯烷环为特征的化合物据报道具有靶标选择性,使其适合开发针对特定受体或酶的选择性激动剂或拮抗剂 。这种选择性对于最大程度地减少脱靶效应和提高治疗效果至关重要。
对候选药物立体化学的贡献
吡咯烷环中的立体异构中心可以显着影响候选药物的整体立体化学。 这对于与手性生物靶标的相互作用至关重要,并且会导致药物的有效性和安全性特征的变化 .
安全和危害
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Appropriate safety precautions should be taken when handling this compound, and any waste should be disposed of in accordance with local regulations.
属性
IUPAC Name |
1-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16-7-8-17(22)20(16)14-10-19(11-14)18(23)13-5-3-12(4-6-13)15-2-1-9-24-15/h1-6,9,14H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEJHIVGBWKWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
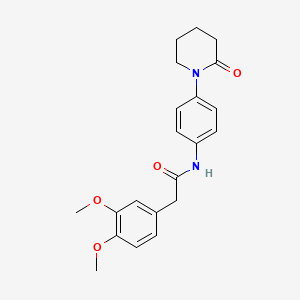
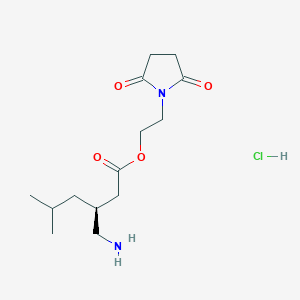
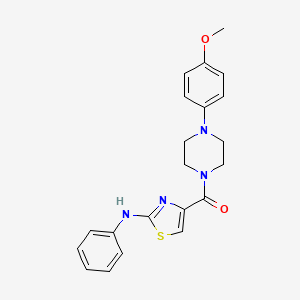
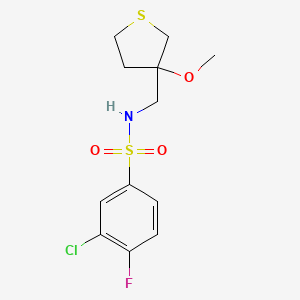
![2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2589453.png)
![{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2589454.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2589455.png)
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2589456.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2589457.png)

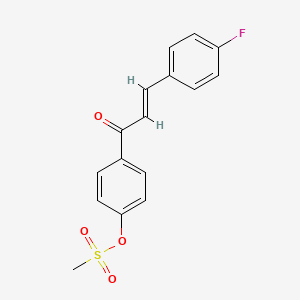
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2589466.png)
